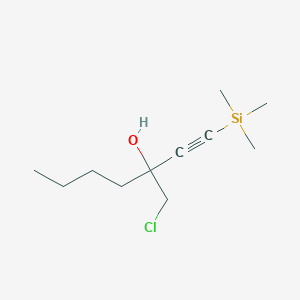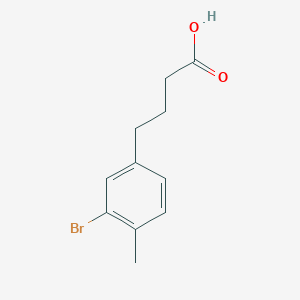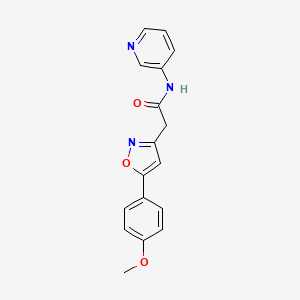
3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organosilicon compounds often involves the strategic manipulation of molecular structures to incorporate silicon atoms into organic frameworks. For instance, Chloromethyl trimethylsilylmethyl sulphide acts as a parent thiocarbonyl ylide synthon, reacting stereospecifically with activated alkenes and alkynes to yield tetrahydro- and dihydro-thiophene derivatives in good yields (Hosomi, Matsuyama, & Sakurai, 1986).
Molecular Structure Analysis
The molecular structure of organosilicon compounds, including "3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol," is characterized by the presence of silicon atoms covalently bonded to carbon atoms. Such structures are often elucidated through crystallographic studies, as seen in the work by Fraser & Parsons (2004), who analyzed (Chloromethyl)trimethylsilane at 160 K, providing insights into the bond angles and steric effects attributed to the silicon atoms (Fraser & Parsons, 2004).
Chemical Reactions and Properties
The reactivity of organosilicon compounds is influenced by the silicon's electronegativity and the stability of silicon-carbon bonds. These compounds participate in various chemical reactions, including hydroboration, as demonstrated by Hoshi, Masuda, & Arase (1992) in their study on the hydroboration of 3-Chloro-1-trimethylsilyl-1-propyne, showcasing the compound's versatility in synthetic applications (Hoshi, Masuda, & Arase, 1992).
Applications De Recherche Scientifique
Synthesis of PGF2α Intermediates
A study by Mahrwald et al. (1990) demonstrated the conversion of a trimethylsilylated primary hydroxy group into an aldehyde group, a process crucial in the synthesis of PGF2α intermediates. The use of 1-metalated hept-1-yne in this context highlights the versatility of compounds like 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol in synthesizing prostaglandin intermediates (Mahrwald et al., 1990).
Synthesis of Potential HIV-1 Protease Inhibitors
D'aniello et al. (1994) reported the use of 2-substituted 3-(trimethylsilyl)-1-propenes, including 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol, in the synthesis of homoallylic alcohols. These alcohols are key intermediates for the development of hydroxyethylene peptide isosteres, potentially effective as HIV-1 protease inhibitors (D'aniello et al., 1994).
Synthesis of Hydroxyethylene Dipeptide Isosteres
D'aniello et al. (1992) utilized 2-Chloromethyl-3-trimethylsilyl-1-propene, a related compound, for reacting with N-Boc amino aldehydes. This reaction selectively produced (S)-homoallylic alcohols, which are precursors for hydroxyethylene dipeptide isosteres, important in peptide-based therapeutics (D'aniello, Géhanne, & Taddei, 1992).
Hydroboration Applications
Hoshi et al. (1992) explored the hydroboration of 3-chloro-1-trimethylsilyl-1-propyne, a compound structurally similar to 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol. Their research focused on synthesizing various regioisomers and applying them to create (E)-3-trimethylsilyl-2-alkenes and 3-trimethylsilyl-1-alkenes, which are valuable in organic synthesis (Hoshi, Masuda, & Arase, 1992).
Propriétés
IUPAC Name |
3-(chloromethyl)-1-trimethylsilylhept-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClOSi/c1-5-6-7-11(13,10-12)8-9-14(2,3)4/h13H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILMLLUPPYJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCl)(C#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2482328.png)


![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)
![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2482334.png)
![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)
![N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2482337.png)
![2-methoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2482338.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)
![N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2482341.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
